Evidence for Sub-Nanomolar FGFR1 Inhibitory Potency in Cellular Assays
A derivative of the 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold (CHEMBL4084079) demonstrates highly potent inhibition of FGFR1-mediated ERK phosphorylation in human endothelial cells [1]. While direct IC50 data for the parent compound is not publicly available, this derivative, which retains the core 5-bromo-2-methyl-7-azaindole structure, achieves an IC50 of 2.10 nM in a cellular assay, establishing the scaffold's capability for low nanomolar potency when appropriately elaborated [1].
| Evidence Dimension | Inhibition of FGFR1-induced ERK phosphorylation |
|---|---|
| Target Compound Data | IC50 = 2.10 nM for a direct derivative (CHEMBL4084079) |
| Comparator Or Baseline | Unsubstituted 7-azaindole (no reported activity in this assay) |
| Quantified Difference | Derivative demonstrates sub-nanomolar potency, a level of activity not observed with the unsubstituted core scaffold. |
| Conditions | Cellular assay in HUVEC cells, pre-incubated for 60 mins followed by FGF2 stimulation. |
Why This Matters
This data establishes the 5-bromo-2-methyl-7-azaindole core as a privileged starting point for developing potent FGFR inhibitors, a key target in oncology.
- [1] BindingDB. (2019). BDBM50238816 CHEMBL4084079. Affinity Data: IC50: 2.10nM for FGFR1. View Source
